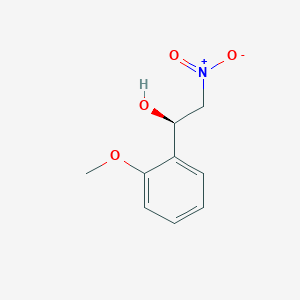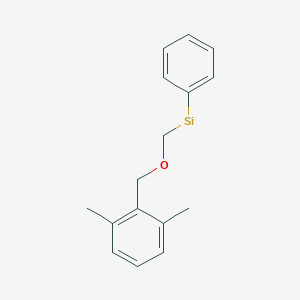![molecular formula C36H74N4O2 B12599845 3,3'-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) (non-preferred name) CAS No. 917572-91-9](/img/structure/B12599845.png)
3,3'-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) is a complex organic compound with a unique structure that includes both amide and amine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) typically involves multiple steps:
Formation of the Amide Bond: The initial step involves the reaction of dodecanoic acid with a suitable amine to form N-dodecylpropanamide.
Introduction of the Diethylaminoethyl Group: The next step involves the reaction of the N-dodecylpropanamide with 2-(diethylamino)ethylamine under controlled conditions to introduce the diethylaminoethyl group.
Coupling Reaction: Finally, the two N-dodecylpropanamide units are coupled through the diethylaminoethyl group to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the amide groups.
Substitution: The compound can undergo substitution reactions, particularly at the amine and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3,3’-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the development of new drugs.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism by which 3,3’-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine and amide functional groups. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-dimethylaminoethyl) ether: This compound has a similar amine functional group but lacks the amide groups.
Diethylhexyl butamido triazone: This compound contains amide groups but has a different overall structure.
Uniqueness
3,3’-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) is unique due to its combination of amine and amide functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets.
Propiedades
Número CAS |
917572-91-9 |
|---|---|
Fórmula molecular |
C36H74N4O2 |
Peso molecular |
595.0 g/mol |
Nombre IUPAC |
3-[2-(diethylamino)ethyl-[3-(dodecylamino)-3-oxopropyl]amino]-N-dodecylpropanamide |
InChI |
InChI=1S/C36H74N4O2/c1-5-9-11-13-15-17-19-21-23-25-29-37-35(41)27-31-40(34-33-39(7-3)8-4)32-28-36(42)38-30-26-24-22-20-18-16-14-12-10-6-2/h5-34H2,1-4H3,(H,37,41)(H,38,42) |
Clave InChI |
WJBVIEBNRMKYBM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC(=O)CCN(CCC(=O)NCCCCCCCCCCCC)CCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile](/img/structure/B12599766.png)
![4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12599787.png)
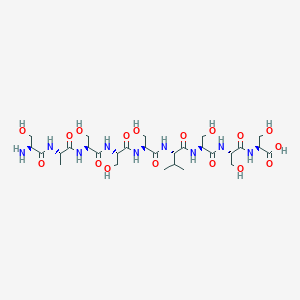
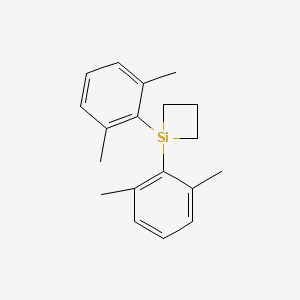

![5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene](/img/structure/B12599813.png)

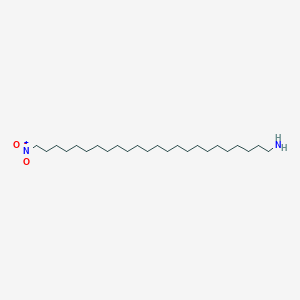
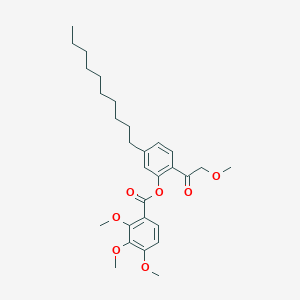
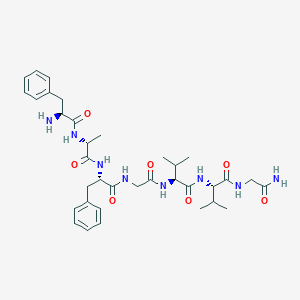

![3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12599852.png)
